

THIP-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: THIP-d4

Cat. No.: B15579538

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An In-Depth Technical Guide to **THIP-d4** (Gaboxadol-d4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

THIP-d4, also known as Gaboxadol-d4, is the deuterated form of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol). THIP is a potent and selective agonist for extrasynaptic γ -aminobutyric acid type A (GABAA) receptors, particularly those containing the δ subunit.^{[1][2][3]} Due to its unique pharmacological profile, THIP has been investigated for its hypnotic and analgesic properties.^{[2][4]} The introduction of deuterium atoms in **THIP-d4** makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of THIP in biological matrices. This guide provides comprehensive technical information on **THIP-d4**, including its physicochemical properties, relevant pharmacological data of its non-deuterated counterpart, detailed experimental protocols, and diagrams of its mechanism of action and analytical application.

Physicochemical Properties

The fundamental properties of **THIP-d4** are essential for its application in research and analytical settings.

Property	Value	Reference(s)
Chemical Name	Gaboxadol-d4	[1](5--INVALID-LINK--,--INVALID-LINK--
Synonyms	THIP-d4	[1](6--INVALID-LINK--
CAS Number	2748778-97-2	[1](5--INVALID-LINK--,--INVALID-LINK--
Molecular Formula	C ₆ H ₄ D ₄ N ₂ O ₂	[1](7--INVALID-LINK--
Molecular Weight	144.16 g/mol	[1](5--INVALID-LINK--,--INVALID-LINK--

Pharmacology of THIP (Gaboxadol)

THIP-d4 is expected to have a pharmacological profile nearly identical to that of THIP. The primary utility of deuteration is to provide a stable, non-radioactive isotopic label for use as an internal standard. The following tables summarize key pharmacological data for the non-deuterated compound, THIP.

Receptor Binding and Potency

THIP's potency is highly dependent on the subunit composition of the GABAA receptor. It shows preferential agonism for extrasynaptic δ -subunit-containing receptors.

Receptor Subtype / Parameter	Value	Reference(s)
δ -GABAAR (EC ₅₀)	13 μ M	[8](--INVALID-LINK--)
$\alpha 4\beta 3\delta$ (EC ₅₀)	6 μ M (superagonist)	[9](--INVALID-LINK----INVALID-LINK--)
$\alpha 6\beta 3\delta$ (EC ₅₀)	37 nM	[10](--INVALID-LINK--)
$\alpha 4\beta 3\delta$ (EC ₅₀ , recombinant)	30-50 nM	[10](11--INVALID-LINK--)
$\alpha 1\beta 2\gamma 2$ (EC ₅₀)	143 μ M (partial agonist)	[9](--INVALID-LINK----INVALID-LINK--)
$\alpha 5$ subunit (EC ₅₀)	28-129 μ M (full agonist)	[9](--INVALID-LINK----INVALID-LINK--)
GABAC (p1) (IC ₅₀)	25 μ M (antagonist)	[9](--INVALID-LINK----INVALID-LINK--)

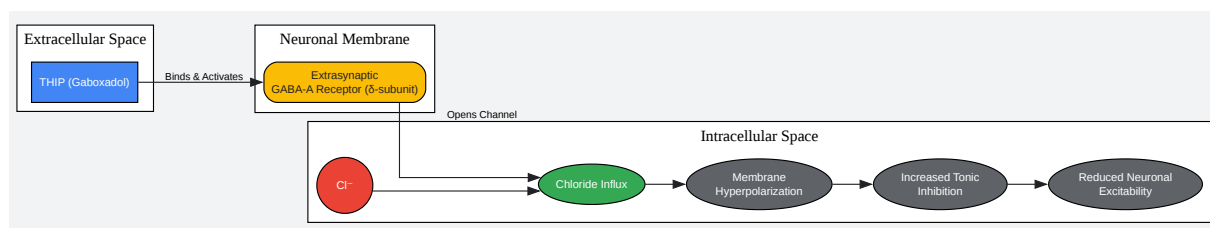
Pharmacokinetic Parameters of THIP

Parameter	Species	Value	Reference(s)
Elimination Half-life	Human	1.5 - 2.0 hours	[1](--INVALID-LINK--)
Excretion	Human	83-94% in urine (unchanged & glucuronide)	[1](--INVALID-LINK--)
Oral Bioavailability (Fa)	Rat	83% (at 5.0 mg/kg)	[8](--INVALID-LINK--)
Caco-2 Permeability (Papp)	In vitro	5.6×10^{-6} cm/s (at 7.0 μ M)	[9](--INVALID-LINK--)

Mechanism of Action and Metabolic Pathway

THIP acts as a direct agonist at the GABA binding site on GABAA receptors, distinguishing it from allosteric modulators like benzodiazepines.[1] Its selectivity for extrasynaptic δ -containing

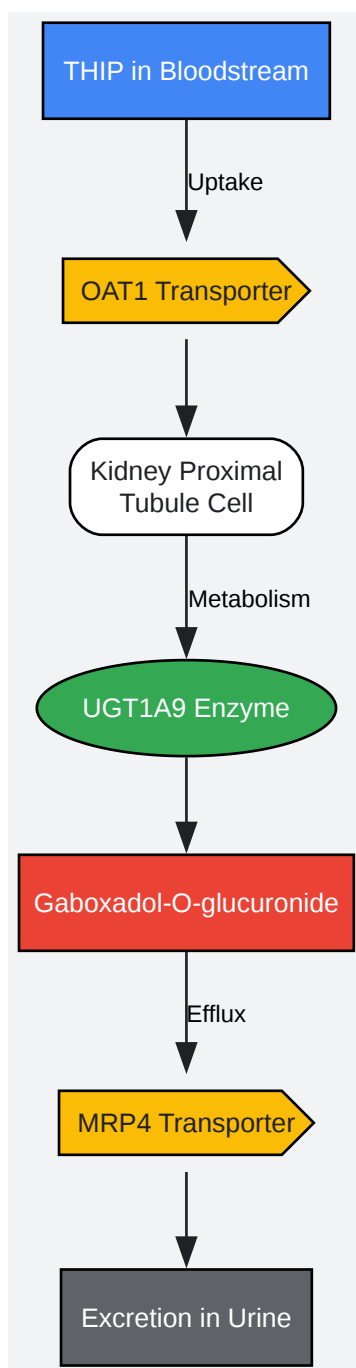
receptors allows it to enhance tonic inhibition, a persistent inhibitory current that regulates neuronal excitability.[3][10]



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Caption: THIP signaling pathway via extrasynaptic GABA-A receptors.

The primary metabolic route for THIP in humans is O-glucuronidation, followed by renal excretion.[1][12] This process involves specific enzymes and transporters.



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Caption: Metabolic and renal clearance pathway of THIP.

Experimental Protocols

Protocol: Quantitative Analysis of THIP in Plasma using LC-MS/MS with THIP-d4 as Internal Standard

This protocol outlines a standard method for determining the concentration of THIP in a biological matrix, a primary application for **THIP-d4**.

1. Objective: To accurately quantify THIP concentrations in plasma samples from a pharmacokinetic study.

2. Materials:

- THIP (analyte) reference standard
- **THIP-d4** (internal standard, IS)
- Control plasma (e.g., human, rat)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- 96-well plates
- Centrifuge

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer (MS/MS)

4. Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of THIP in methanol.
 - Prepare a 1 mg/mL stock solution of **THIP-d4** (IS) in methanol.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Serially dilute the THIP stock solution with 50:50 ACN:water to create working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
 - Spike control plasma with these working solutions to create the calibration curve.
 - Prepare QCs at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 50 μ L of plasma sample (unknown, standard, or QC) in a 96-well plate, add 150 μ L of ACN containing the **THIP-d4** internal standard at a fixed concentration (e.g., 100 ng/mL).
 - Vortex the plate for 2 minutes to precipitate proteins.
 - Centrifuge the plate at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a new plate for LC-MS/MS analysis.

- LC-MS/MS Analysis:
- LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in ACN
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- MS/MS Conditions (Positive Ion Mode):
- Monitor the specific mass-to-charge ratio (m/z) transitions for THIP and **THIP-d4**.
- THIP: e.g., precursor ion 141.1 \rightarrow product ion
- **THIP-d4**: e.g., precursor ion 145.1 \rightarrow product ion
- Optimize collision energy and other source parameters.
- Data Analysis:
- Integrate the peak areas for both THIP and **THIP-d4**.
- Calculate the peak area ratio (THIP / **THIP-d4**).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of THIP in the unknown samples and QCs from the calibration curve.

Protocol: Whole-Cell Patch-Clamp Recording of THIP-Induced Currents

This protocol is based on methodologies used to study the effects of THIP on neuronal activity.
[\[2\]](#)[\[13\]](#)

1. Objective: To measure the tonic current induced by THIP in neocortical neurons.

2. Materials:

- Brain slice preparation from a mouse (e.g., P13-19 C57BL/6).[\[2\]](#)
- Artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, saturated with 95% O₂/5% CO₂.[\[2\]](#)
- Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, 2 ATP, 0.5 GTP.
- THIP stock solution.
- GABAA receptor antagonist (e.g., bicuculline or SR95531).

- Patch-clamp rig with amplifier and data acquisition system.

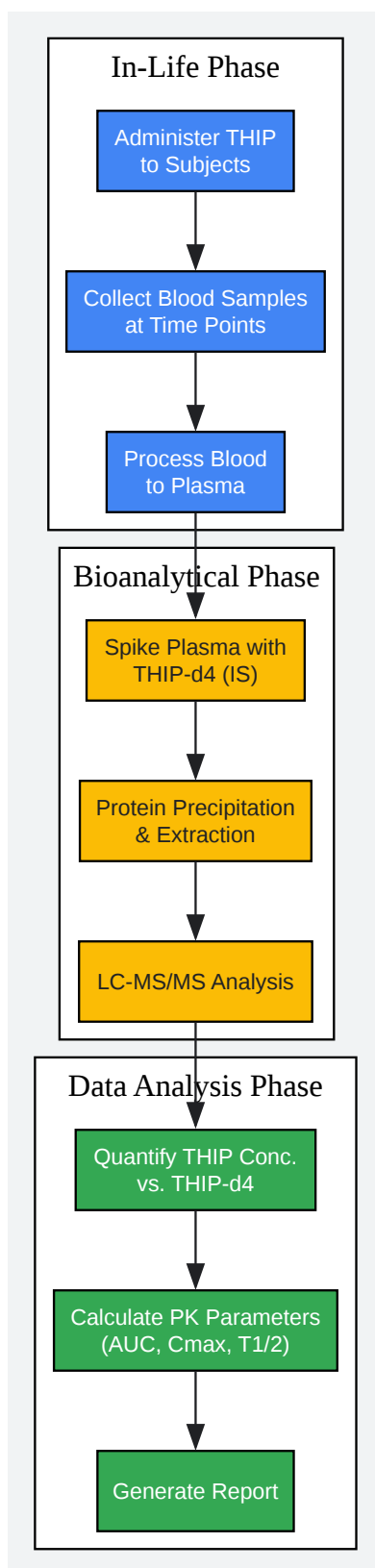
3. Procedure:

- Prepare acute coronal brain slices (e.g., 300 μm thick) in ice-cold ACSF.
- Allow slices to recover in ACSF at room temperature for at least 1 hour.
- Transfer a slice to the recording chamber and perfuse with ACSF at 30-32°C.
- Visualize neurons (e.g., layer 2/3 pyramidal neurons) using DIC microscopy.
- Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-6 M Ω).
- Hold the neuron at a voltage of -60 mV.
- Record a stable baseline current for 5-10 minutes.
- Bath-apply THIP at the desired concentration (e.g., 1 μM).
- Record the change in holding current. The downward deflection represents an inward current.
- After a stable response is achieved, co-apply a GABAA receptor antagonist to confirm the current is mediated by these receptors. The current should return to baseline.
- Wash out the drugs and allow the current to return to the initial baseline.

Mandatory Visualizations

Experimental Workflow: Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study where **THIP-d4** would be employed.

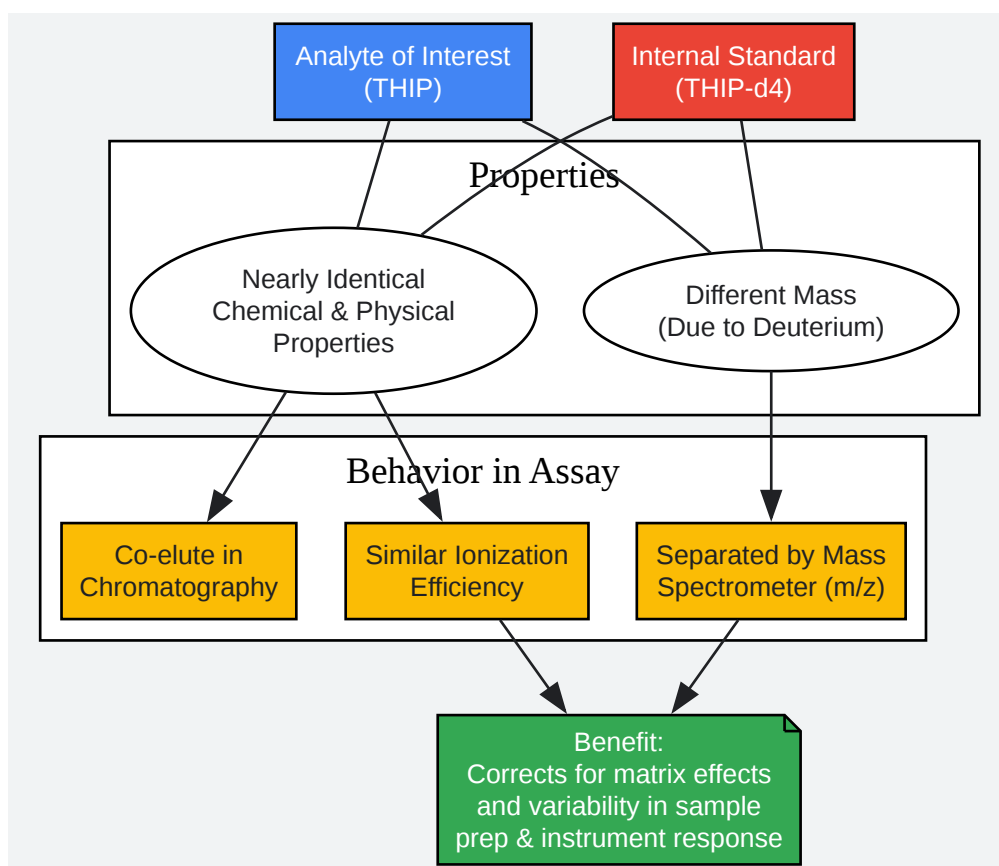


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Caption: Workflow for a typical pharmacokinetic study using **THIP-d4**.

Logical Relationship: Use of Deuterated Internal Standards

This diagram explains the rationale behind using a deuterated compound like **THIP-d4** as an internal standard in mass spectrometry.



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Caption: Rationale for using deuterated internal standards in MS.

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